molecular formula C14H10N4O5 B2672736 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1210001-60-7

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2672736
CAS No.: 1210001-60-7
M. Wt: 314.257
InChI Key: KIGAIVAYNGEBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a novel chemical compound offered for research and development purposes. This small molecule features a 1,3-benzodioxole group linked via a urea bridge to a furan-substituted 1,3,4-oxadiazole ring, a structural motif present in compounds investigated for various biological activities . While the specific biological profile of this exact compound is still under investigation, its molecular architecture suggests potential as a valuable scaffold in medicinal chemistry and drug discovery research. Researchers may find it of interest for exploring its potential mechanism of action and inhibitory properties. The compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. It is intended for use in non-clinical laboratory studies only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations concerning the use of such chemicals.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c19-13(15-8-3-4-9-11(6-8)22-7-21-9)16-14-18-17-12(23-14)10-2-1-5-20-10/h1-6H,7H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGAIVAYNGEBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Furan Ring: The furan ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Final Assembly: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the benzodioxole or furan rings.

    Reduction: Reduction reactions could target the oxadiazole ring, converting it to other nitrogen-containing heterocycles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the benzodioxole, furan, and oxadiazole rings.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea would depend on its specific biological target. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Differences Molecular Weight Key Functional Groups Reported Activity Source
Target Compound Benzodioxole + urea + oxadiazole + furan ~356.33 g/mol (estimated) Urea, oxadiazole, furan Not explicitly stated (likely antimicrobial/antifungal)
1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-Thiadiazol-2-yl]-3-(4-Methoxyphenyl)Urea Replaces oxadiazole with thiadiazole; adds methoxyphenyl 125766-72-5 (CAS) Thiadiazole, methoxy No activity data provided; structural focus
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethyl]Urea Replaces oxadiazole with dihydroxyethyl-furan 356.33 g/mol Hydroxyethyl, dual furan Unreported; potential solubility enhancement
Emrusolmine (3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-Pyrazole) Pyrazole core instead of oxadiazole-urea Not provided Bromophenyl, pyrazole Alpha-synuclein oligomerization inhibitor
Usmarapride (3-{5-[1-(3-Methoxypropyl)Piperidin-4-yl]-1,3,4-Oxadiazol-2-yl}-1-Isopropyl-1H-Indazole) Oxadiazole linked to indazole and piperidine C21H29N5O2 Methoxypropyl, indazole Serotonin (5-HT4) receptor partial agonist

Functional and Pharmacological Insights

  • Antimicrobial Potential: The oxadiazole ring in the target compound is structurally analogous to antimicrobial agents such as 2-(5-substituted-indol-3-yl)-3-oxadiazolyl thiazolidin-4-ones, which exhibit activity against bacterial and fungal strains .
  • Enzyme Inhibition : Benzodioxole derivatives (e.g., emrusolmine) demonstrate activity against alpha-synuclein oligomerization, suggesting that the benzodioxole-urea scaffold may have broader applications in neurodegenerative disease research .
  • Receptor Modulation : Substitution of the oxadiazole ring with piperidine-indazole (as in usmarapride) shifts activity toward serotonin receptor modulation, highlighting the importance of heterocyclic substitutions in target selectivity .

Physicochemical Properties

  • Solubility and Bioavailability : The presence of a hydrophilic hydroxyethyl group in the furan-containing analog (CAS 2034259-85-1) may enhance aqueous solubility compared to the target compound’s more lipophilic oxadiazole-furan system .
  • Spectroscopic Features : The target compound’s 1H NMR profile (δ=6.50–7.30 ppm for aromatic protons) aligns with benzodioxole and furan-containing analogs, though specific shifts depend on substituent electronic effects .

Key Notes and Implications

Synthetic Flexibility : The urea-oxadiazole scaffold allows modular substitution, enabling tailored biological activity (e.g., antimicrobial vs. receptor modulation) .

Therapeutic Potential: Structural parallels to WHO-classified compounds (e.g., emrusolmine, usmarapride) suggest unexplored applications in neurodegeneration or gastrointestinal disorders .

Research Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; future studies should prioritize in vitro activity assays against microbial or enzymatic targets.

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O5C_{18}H_{16}N_4O_5 with a molecular weight of 356.34 g/mol. The structure incorporates a benzodioxole moiety and an oxadiazole ring, both of which are known for their biological significance.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a series of oxadiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds can induce apoptosis and cell cycle arrest in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.5Apoptosis induction
Compound BHeLa15.2Cell cycle arrest at S phase
Target CompoundA54912.8Modulation of microtubule dynamics

The proposed mechanisms through which This compound exerts its biological effects include:

  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase, preventing cancer cells from proliferating.
  • Microtubule Stabilization : Similar compounds have been reported to stabilize microtubules, disrupting normal mitotic processes in cancer cells.

Study on Antitumor Activity

A study conducted by researchers evaluated the antitumor activity of various oxadiazole derivatives in vitro. The target compound demonstrated a significant reduction in cell viability in A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics.

"The results highlight the potential of oxadiazole-based compounds as effective agents against various cancer types."

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the substituents on the oxadiazole ring significantly affected the biological activity of the derivatives. The presence of electron-withdrawing groups enhanced the anticancer activity.

Q & A

Q. What are the optimal synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea?

The synthesis involves three key steps:

  • Oxadiazole ring formation : Cyclize furan-2-carbohydrazide with a benzodioxol-substituted carboxylic acid derivative using phosphorus oxychloride (POCl₃) or acetic anhydride under reflux conditions. This step requires strict anhydrous conditions to avoid side reactions .
  • Coupling reaction : Attach the oxadiazole intermediate to the benzodioxol moiety via nucleophilic substitution or Suzuki-Miyaura coupling. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to facilitate this step .
  • Urea linkage formation : React the intermediate with a benzodioxol-5-yl isocyanate or carbodiimide coupling agent. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the benzodioxol (δ 5.8–6.2 ppm for methylenedioxy protons) and furan (δ 7.2–7.8 ppm) moieties. The urea NH protons typically appear as broad singlets near δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺) at m/z 382.08 (C₁₇H₁₂N₄O₅). Fragmentation patterns should align with the oxadiazole and urea linkages .
  • X-ray crystallography : If single crystals are obtainable, crystallographic data can resolve bond angles and confirm stereoelectronic effects in the urea bridge .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarities to known urea-based kinase inhibitors. Use ATP-competitive ELISA protocols with IC₅₀ determination .
  • Antimicrobial screening : Employ broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Oxadiazole derivatives often exhibit moderate activity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction. Compare with control compounds like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the furan-2-yl group with thiophene or pyridine rings to evaluate electronic effects on kinase inhibition. Use Hammett constants (σ) to correlate substituent polarity with activity .
  • Urea bridge modification : Introduce alkyl or aryl groups to the urea nitrogen to enhance metabolic stability. Assess bioavailability via Caco-2 cell permeability assays .
  • Oxadiazole ring substitution : Synthesize 1,2,4-oxadiazole analogs and compare binding affinities using molecular docking (e.g., AutoDock Vina) against target proteins .

Q. What strategies address poor aqueous solubility in preclinical studies?

  • Salt formation : React with hydrochloric acid or sodium bicarbonate to generate water-soluble salts. Monitor pH stability (2–8) during formulation .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers. Characterize particle size (100–200 nm) via dynamic light scattering (DLS) and assess release kinetics in PBS .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the urea moiety. Validate hydrolysis rates in simulated gastric fluid (SGF) and human plasma .

Q. How can crystallographic data resolve conflicting bioactivity results in different assays?

  • Co-crystallization with targets : Soak the compound with human carbonic anhydrase IX (hCA IX) or EGFR kinase domain. Analyze binding modes using X-ray diffraction (2.0–2.5 Å resolution) to identify key interactions (e.g., hydrogen bonds with Tyr-158) .
  • Molecular dynamics (MD) simulations : Run 100 ns simulations in GROMACS to compare conformational stability in aqueous vs. lipid bilayer environments. Correlate RMSD values with IC₅₀ discrepancies .

Q. What analytical methods quantify metabolic stability in hepatic microsomes?

  • LC-MS/MS : Incubate the compound with rat liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion over 60 minutes. Calculate intrinsic clearance (CLint) using the in vitro half-life method .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition. Prioritize compounds with IC₅₀ > 10 μM to avoid drug-drug interactions .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Treat cells (e.g., A549) with the compound (10 μM) and heat-shock (45°C, 3 min). Isolate proteins and quantify target stabilization via Western blot .
  • Photoaffinity labeling : Synthesize a diazirine-tagged analog. Irradiate with UV light (365 nm) to crosslink with target proteins, followed by pull-down and LC-MS identification .

Data Contradiction and Reproducibility

Q. How should conflicting cytotoxicity data between 2D vs. 3D cell models be resolved?

  • 3D spheroid assays : Culture MCF-7 cells in Matrigel for 7 days. Compare IC₅₀ values with monolayer results. The compound may exhibit reduced penetration in 3D models due to stroma barriers .
  • Hypoxia mimetics : Add cobalt chloride (CoCl₂) to 2D cultures to simulate tumor microenvironments. Re-evaluate IC₅₀ under normoxic vs. hypoxic conditions .

Q. What protocols ensure reproducibility in oxadiazole ring cyclization?

  • Stoichiometric control : Maintain a 1:1 molar ratio of hydrazide to carboxylic acid derivative. Excess POCl₃ (>3 eq.) can lead to over-chlorination .
  • Reaction monitoring : Use TLC (hexane:ethyl acetate 3:1) to track intermediate formation. Terminate the reaction at 85% conversion to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.